PIP-199

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

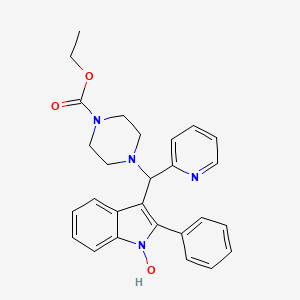

ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTCTSYSZSYNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Shifting Paradigm of PIP-199: From Targeted Inhibitor to Pan-Assay Interference Compound

An In-depth Technical Guide on the Evolving Understanding of PIP-199's Mechanism of Action

Executive Summary

Initially identified as a promising selective inhibitor of the RecQ-mediated genome instability protein (RMI) core complex interaction with the Fanconi anemia complementation group M protein (FANCM), this compound garnered attention as a potential therapeutic agent for sensitizing resistant tumors to DNA crosslinking chemotherapies. The proposed mechanism centered on the disruption of the Fanconi anemia (FA) DNA repair pathway. However, recent, more definitive studies have demonstrated that this compound is a chemically unstable compound that rapidly decomposes in aqueous solutions. This new evidence strongly suggests that this compound is a pan-assay interference compound (PAIN), with its observed biological effects likely attributable to the non-specific toxicity of its degradation products rather than specific target engagement. This guide provides a comprehensive overview of both the initially proposed mechanism and the subsequent re-evaluation of this compound's activity, presenting the experimental data and protocols that have shaped our current understanding.

The Initially Proposed Mechanism of Action: Inhibition of the FANCM-RMI Interaction

The Fanconi anemia (FA) pathway is a critical DNA repair mechanism, and its induction is a known contributor to tumor resistance against DNA crosslinking chemotherapies.[1][2] A key interaction within this pathway is the binding of the RMI core complex to FANCM.[1][2] The initial hypothesis was that small molecules capable of disrupting this interaction could re-sensitize resistant cancer cells to treatment.

This compound was identified through a high-throughput screening campaign as a selective inhibitor of the RMI core complex/MM2 (the binding site of the RMI complex on FANCM) interaction.[1][3] This discovery positioned this compound as a tool compound for studying the FA pathway and a potential lead for drug development.

Proposed Signaling Pathway

The intended mechanism of action of this compound was to interrupt a critical protein-protein interaction in the Fanconi anemia DNA repair pathway. The following diagram illustrates this proposed mechanism.

Quantitative Data from Initial Studies

The following table summarizes the key quantitative findings from the initial research that pointed to this compound as a selective inhibitor of the RMI/MM2 interaction.

| Assay Type | Parameter | Value | Reference |

| AlphaScreen | IC50 (RMI/MM2) | 36 ± 10 µM | [3] |

| AlphaScreen | IC50 (PriA/SSB) | 450 ± 130 µM | [3] |

| Fluorescence Polarization | IC50 (RMI/MM2, repurchased) | 260 ± 110 µM | [3] |

| Surface Plasmon Resonance | Kd | 41 ± 11 µM | [3] |

Experimental Protocols from Initial Inhibitor Studies

High-Throughput Screening (AlphaScreen)

-

Objective: To identify inhibitors of the RMI core complex/MM2 protein-protein interaction.

-

Methodology:

-

Biotinylated MM2 peptide and GST-tagged RMI core complex were incubated with streptavidin-coated donor beads and glutathione-coated acceptor beads.

-

In the absence of an inhibitor, the interaction between MM2 and the RMI complex brings the donor and acceptor beads into proximity, generating a chemiluminescent signal upon laser excitation.

-

Test compounds, including this compound, were added to the assay wells to assess their ability to disrupt the interaction and reduce the signal.

-

A counterscreen against the PriA/SSB interaction was used to determine selectivity.

-

Surface Plasmon Resonance (SPR)

-

Objective: To confirm a direct biophysical interaction between this compound and the RMI core complex.

-

Methodology:

-

The RMI core complex was immobilized on a sensor chip via amine coupling.[3]

-

This compound was serially diluted and injected over the chip surface.[3]

-

The change in the resonance angle, indicative of binding, was measured.[3]

-

Kinetic parameters (ka, kd) and the dissociation constant (Kd) were calculated using a Langmuir kinetic model.[3]

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To further validate the binding interaction and determine its thermodynamic properties.

-

Methodology:

-

The RMI core complex was titrated into a sample cell containing this compound dissolved in DMSO and diluted in dialysis buffer.

-

The heat changes associated with the binding events were measured.

-

Data analysis was performed using a single-site binding model.[3]

-

The Re-evaluation: this compound as a Pan-Assay Interference Compound (PAIN)

More recent and rigorous investigation into the chemical properties of this compound has fundamentally challenged its role as a specific inhibitor. A 2023 study revealed that this compound, a Mannich base, is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[2][4][5]

Evidence for Chemical Instability

-

Synthesis and Decomposition: The first published synthesis of this compound demonstrated its immediate decomposition in aqueous solutions.[4][5]

-

Lack of Activity in Biophysical Assays: When re-tested in binding and competitive biophysical assays, neither this compound nor its more hydrolytically stable analogs showed any observable activity against the FANCM-RMI interaction.[4][5]

-

Non-specific Toxicity: The apparent cellular activity previously observed is now believed to arise from the non-specific toxicity of its breakdown products.[4][5]

This evidence strongly supports the classification of this compound as a pan-assay interference compound (PAIN). PAINs are compounds that appear to be active in a variety of assays but do so through non-specific mechanisms, often leading to false-positive results.

Conclusion

The case of this compound serves as a critical reminder of the importance of rigorous chemical characterization in drug discovery and chemical biology. While initially heralded as a specific inhibitor of the FANCM-RMI interaction with therapeutic potential, it is now understood to be a chemically unstable PAIN. The initially observed biological effects are likely artifacts of its decomposition products. Therefore, this compound is not a suitable tool compound for studying the Fanconi anemia pathway or for further development as a targeted therapeutic. Future research in this area should focus on identifying new, chemically stable scaffolds that can specifically and verifiably disrupt the FANCM-RMI interaction. Researchers are advised to exercise caution with indole-derived Mannich base scaffolds and to thoroughly assess their aqueous stability in biological studies.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

The Rise and Fall of a FANCM-RMI Inhibitor: A Technical Guide to PIP-199

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PIP-199, a molecule initially reported as a selective inhibitor of the Fanconi Anemia Complementation Group M (FANCM) and RecQ-Mediated Genome Instability Protein (RMI) interaction. The discovery of small molecules that can disrupt this protein-protein interaction holds significant therapeutic potential, particularly in sensitizing chemoresistant tumors to DNA crosslinking agents. However, recent findings have critically re-evaluated the utility of this compound as a specific biological tool. This document will detail the initial discovery and characterization of this compound, the experimental methodologies employed, and the subsequent research that has led to its classification as a pan-assay interference compound (PAINS).

The FANCM-RMI Interaction: A Key Node in DNA Repair

The Fanconi Anemia (FA) pathway is a crucial DNA repair mechanism, and its induction is a common route for tumors to develop resistance to DNA crosslinking chemotherapies.[1] The proper functioning of this pathway relies on the interaction between FANCM and the RMI core complex (composed of RMI1 and RMI2).[1][2] Specifically, the MM2 domain of FANCM binds to the RMI core complex.[2][3] This interaction is critical for the suppression of sister chromatid exchange (SCE) events and the repair of stalled DNA replication forks.[3][4] Mutations that disrupt the FANCM/RMI interface lead to increased genomic instability and sensitize cells to DNA crosslinking agents.[1][2]

The BLM (Bloom's syndrome helicase) dissolvasome, which includes the RMI subcomplex, is recruited by FANCM to sites of DNA damage.[5][6] This recruitment is mediated through the interaction between the FANCM MM2 domain and the RMI subcomplex.[7] The structural basis of this interaction has been elucidated, revealing a "knobs-into-holes" packing arrangement where hydrophobic residues from FANCM's MM2 motif fit into pockets on the RMI core complex surface.[3][4][8]

Diagram of the FANCM-RMI Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

PIP-199: A Case Study in Drug Discovery—From Promising Inhibitor to Pan-Assay Interference Compound

For Researchers, Scientists, and Drug Development Professionals

Discovery and Initial Promise

PIP-199 was first identified through a high-throughput screening campaign aimed at discovering inhibitors of the protein-protein interaction between the Fanconi anemia complementation group M protein (FANCM) and the RMI complex.[1] This interaction is crucial for the proper functioning of the FA DNA repair pathway, which is a common mechanism for tumor resistance to DNA crosslinking chemotherapies.[1][2] The initial study, published in 2016, reported this compound as a selective inhibitor of this interaction, suggesting its potential as a therapeutic agent to resensitize resistant cancers.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from both the initial discovery and the later re-evaluation studies. The stark contrast in these findings is central to the story of this compound.

Table 1: Initial Characterization of this compound Activity

| Assay Type | Target | Result (IC50) | Reference |

| Fluorescence Polarization | RMI core complex/MM2 | 36 ± 10 µM | [3] |

| AlphaScreen | RMI core complex/MM2 | 260 ± 110 µM (repurchased) | [3] |

| AlphaScreen | PriA/SSB | 450 ± 130 µM | [3] |

Table 2: Re-evaluation of this compound Biophysical Interaction

| Assay Type | Target | Result | Conclusion | Reference |

| Fluorescence Polarization | FANCM-RMI | No observable activity | Not an effective inhibitor | [1][4][5][6] |

| Surface Plasmon Resonance | FANCM-RMI | No observable activity | Not an effective inhibitor | [1][4][5][6] |

| Isothermal Titration Calorimetry | RMI core complex | Direct binding detected (in initial study) | True inhibitor (initial conclusion) | [3] |

Experimental Protocols

Initial Discovery Methodology (Voter et al., 2016)

-

High-Throughput Screening (Fluorescence Polarization): A pilot screen of 74,807 small molecules was performed using a fluorescence polarization (FP) assay to identify inhibitors of the RMI core complex/MM2 interaction.[1]

-

Orthogonal Proximity Assay (AlphaScreen): Hits from the primary screen were further tested using a proximity-based AlphaScreen assay to confirm inhibition and assess selectivity against the PriA/SSB interaction.[3]

-

Surface Plasmon Resonance (SPR): To confirm a direct physical interaction, the RMI core complex was immobilized on a sensor chip, and various concentrations of this compound were passed over the surface to measure binding kinetics.[3]

-

Isothermal Titration Calorimetry (ITC): The thermodynamic parameters of the interaction were measured by titrating the RMI core complex into a solution containing this compound.[3]

Chemical Stability and Biophysical Re-evaluation Methodology (2023 Studies)

-

Chemical Synthesis: The first published synthesis of this compound and its analogues was reported to enable detailed characterization.[1][4][5][6]

-

Stability Assays: The stability of this compound was assessed in common aqueous buffers and organic solvents using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS). These experiments revealed that this compound decomposes immediately in these conditions.[1][4][5][6]

-

Biophysical Binding Assays (FP and SPR): With a stable, synthesized compound in hand (or by accounting for its instability), binding to the FANCM-RMI complex was re-assessed using FP and SPR. These experiments showed no observable binding or competitive activity.[1][4][5][6]

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound in the Fanconi Anemia pathway.

Caption: Workflow for the initial discovery and validation of this compound.

Caption: Workflow for the chemical and biophysical re-evaluation of this compound.

Critical Re-evaluation and Current Understanding

In 2023, the scientific community's understanding of this compound shifted dramatically. Research published in the Journal of Medicinal Chemistry reported that this compound, a Mannich base, is chemically unstable and decomposes rapidly in aqueous solutions and some organic solvents.[1][4][6][7] The apparent cellular activity observed in earlier studies is now believed to be a result of the non-specific toxicity of its breakdown products.[1][4][5][6]

Conclusion

The story of this compound serves as a crucial lesson in the field of drug discovery and chemical biology. While initial high-throughput screening identified it as a promising and selective inhibitor, this was later refuted by rigorous chemical and biophysical validation. This case underscores the importance of:

-

Thorough chemical characterization of screening hits: Understanding the stability of a compound under assay conditions is paramount.

-

Orthogonal biophysical validation: Confirming direct target engagement with multiple, robust methods is essential.

-

The cautious interpretation of cellular activity: Apparent cellular effects may arise from non-specific toxicity or other off-target mechanisms.

This compound has transitioned from a potential therapeutic lead to a cautionary tale, highlighting the pitfalls of relying on initial screening data without comprehensive follow-up. For researchers, it emphasizes the need for a multidisciplinary approach, combining chemistry, biophysics, and biology, to validate potential drug candidates and ensure the reliability of chemical probes.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

The Shifting Narrative of PIP-199: From Targeted Inhibitor to Pan-Assay Interference Compound

A Technical Review for the Drug Discovery Community

Initially heralded as a promising selective inhibitor of the RMI core complex/MM2 protein-protein interaction within the Fanconi Anemia (FA) DNA repair pathway, PIP-199 has emerged as a cautionary tale in drug discovery.[1][2][3][4] This whitepaper provides a comprehensive technical overview of the reported biological activity of this compound, charting its journey from a potential therapeutic agent to its reclassification as a pan-assay interference compound (PAIN). For researchers, scientists, and drug development professionals, the story of this compound underscores the critical importance of rigorous chemical validation in the early stages of drug discovery.

Initially Reported Biological Activity and Mechanism of Action

This compound was first identified through a high-throughput screening campaign as a small molecule that could disrupt the interaction between the Fanconi anemia complementation group M (FANCM) protein and the RecQ-mediated genome instability (RMI) complex.[1][5] This interaction is crucial for the proper functioning of the FA pathway, a key DNA repair mechanism, and its inhibition was proposed as a strategy to sensitize cancer cells to DNA crosslinking agents.[1][6]

The compound was reported to selectively inhibit the formation of the RMI core complex/MM2 complex.[5][6][7] The MM2 domain of FANCM is the binding site for the RMI complex.[6] The initial studies reported quantitative data suggesting a direct interaction and inhibitory effect.

Quantitative Data Summary

| Parameter | Value | Assay | Reference |

| IC50 | 36 ± 10 µM | RMI core complex/MM2 Proximity Assay | [5] |

| IC50 | 260 ± 110 µM | RMI core complex/MM2 FP Assay (repurchased) | [5] |

| IC50 | 450 ± 130 µM | PriA-SSB AS (Control) | [5] |

| Kd | 3.4 ± 1.0 µM | Isothermal Titration Calorimetry (ITC) | [5] |

Re-evaluation and the Emergence of a New Classification

Subsequent, more recent research has fundamentally challenged the initial findings.[1][2][3] These later studies revealed that this compound is a Mannich base that is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[1][2][3][4] This instability raises significant concerns about the validity of the initial biological data.

This body of evidence has led to the reclassification of this compound as a pan-assay interference compound (PAIN). PAINs are compounds that show activity in multiple, unrelated assays through non-specific mechanisms, often leading to false-positive results in high-throughput screens.

Experimental Protocols

Initial High-Throughput Screening and Biophysical Assays

The initial discovery of this compound involved a multi-step screening process to identify inhibitors of the FANCM-RMI interaction.

1. Fluorescence Polarization (FP) Assay (Primary Screen):

-

A pilot screen of 74,807 small molecules was performed.[1]

-

This assay measures the change in the polarization of fluorescently labeled MM2 peptide upon binding to the RMI core complex.

-

Inhibition is detected by a decrease in fluorescence polarization as the inhibitor displaces the labeled peptide.

2. Proximity Assay (Secondary Screen):

-

Hits from the primary screen were further tested using a proximity-based assay (e.g., AlphaScreen).

-

MM2 was biotinylated for association with streptavidin-coated donor beads.

-

A 6X-His tagged version of RMI2 within the RMI core complex was bound to Ni2+-coated acceptor beads.[5]

-

Signal is generated when the donor and acceptor beads are in close proximity, which is disrupted by an inhibitor.

3. Surface Plasmon Resonance (SPR):

-

Used to confirm direct binding of this compound to the RMI core complex.[5]

-

The RMI core complex was immobilized on a sensor chip.[5]

-

This compound was flowed over the chip at various concentrations, and the change in the resonance angle, indicating binding, was measured.[5]

4. Isothermal Titration Calorimetry (ITC):

-

This technique directly measures the heat released or absorbed during a binding event to determine the dissociation constant (Kd).

-

The RMI core complex was titrated into a solution containing this compound.[5]

-

The resulting thermogram was analyzed to calculate the binding affinity.

Chemical Stability and Subsequent Biophysical Analyses

Later studies that refuted the initial findings focused on the chemical properties of this compound and re-ran biophysical assays under more stringent conditions.

1. Chemical Synthesis and Stability Studies:

-

The first published synthesis of this compound and its analogs was reported.[1][3]

-

Stability was assessed in various aqueous buffers and organic solvents using techniques like NMR and LCMS.[1][3][4]

-

These experiments demonstrated the rapid decomposition of this compound.[1][3]

2. Re-evaluation with Biophysical Assays:

-

Binding and competitive biophysical assays (e.g., FP and SPR) were repeated with the newly synthesized and characterized this compound and its more stable analogs.[1][3][4]

-

These rigorous follow-up studies showed no observable activity or binding to the FANCM-RMI complex.[1][3][4]

Visualizing the Data

Proposed Signaling Pathway and Experimental Workflows

The following diagrams illustrate the initially proposed mechanism of action for this compound and the experimental workflows used in its study.

Caption: Hypothesized mechanism of this compound action within the Fanconi Anemia pathway.

Caption: Workflow for the initial identification and validation of this compound.

Caption: Workflow for the chemical and biophysical re-evaluation of this compound.

Conclusion

The case of this compound serves as a critical reminder of the potential pitfalls in early-stage drug discovery. While initially promising, the reported biological activity of this compound is now understood to be an artifact of its chemical instability. The current scientific consensus is that this compound is not a reliable or effective tool for studying the FANCM-RMI interaction or the Fanconi Anemia pathway.[1][2][3] For researchers in the field, this underscores the necessity of thorough chemical characterization and stability testing of hit compounds before committing significant resources to further biological validation. The story of this compound highlights the value of reproducibility and the self-correcting nature of the scientific process.

References

- 1. researchgate.net [researchgate.net]

- 2. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | RMI-MM2 inhibitor | Probechem Biochemicals [probechem.com]

PIP-199: A Technical Guide on its Chemical Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PIP-199, a small molecule initially identified as an inhibitor of the Fanconi anemia (FA) DNA repair pathway. This document details its chemical structure, synthesis, and the critical context of its chemical instability, which has led to its classification as a potential Pan-Assay Interference Compound (PAINS).

Chemical Structure and Properties

This compound is an indole-derived Mannich base. Its fundamental chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 4-[(1-Hydroxy-2-phenyl-1H-indol-3-yl)-pyridin-2-yl-methyl]-morpholine |

| CAS Number | 622795-76-0 |

| Molecular Formula | C₂₇H₂₈N₄O₃ |

| Molecular Weight | 456.55 g/mol |

Caption: 2D Chemical Structure of this compound.

Synthesis Pathway

The first published synthesis of this compound identifies it as a Mannich base.[1][2][3][4] The synthesis involves a condensation reaction between an indole (B1671886) derivative, an aldehyde, and a secondary amine.

Caption: Generalized Mannich reaction scheme for the synthesis of this compound.

Biological Target and Signaling Pathway

This compound was initially identified as a selective inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and the Fanconi anemia complementation group M protein (FANCM).[1][5] This interaction is a critical component of the Fanconi Anemia (FA) DNA repair pathway, which is essential for resolving DNA interstrand crosslinks.[1] The disruption of this pathway is a mechanism by which tumors can develop resistance to DNA crosslinking chemotherapies.[1][5]

Caption: Proposed mechanism of this compound as an inhibitor of the FANCM-RMI interaction.

Quantitative Data and Biophysical Assays

Initial studies reported inhibitory activity for this compound. However, subsequent research has questioned its effectiveness due to chemical instability.[1][2][4]

| Assay Type | Reported IC₅₀ / Kₔ | Reference |

| AlphaScreen Assay (RMI/MM2) | 36 ± 10 µM | [6] |

| Fluorescence Polarization | 260 ± 110 µM (repurchased) | [6] |

| Surface Plasmon Resonance (SPR) | Direct biophysical interaction detected | [6] |

| Isothermal Titration Calorimetry (ITC) | Direct biophysical interaction detected | [6] |

Note: The discrepancy in IC₅₀ values was noted in the original publication and might be attributed to volumetric errors or compound instability.[6]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. For precise experimental details, it is imperative to consult the original publications.

-

Immobilization: Immobilize the RMI core complex onto a sensor chip via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.5).

-

Analyte Preparation: Prepare a serial dilution of this compound in a running buffer containing a small percentage of DMSO (e.g., 1.5% v/v) to aid solubility. Concentrations may range from approximately 9 µM to 150 µM.

-

Binding Measurement: Inject the this compound dilutions over the immobilized RMI core complex. Simultaneously, inject the running buffer as a reference and subtract it from the binding traces.

-

Data Analysis: Analyze the resulting sensorgrams using appropriate software (e.g., ProteOn Manager™). Fit the data to a kinetic model, such as the Langmuir model, to determine the association rate (kₐ), dissociation rate (kₔ), and calculate the dissociation constant (Kₔ).

-

Sample Preparation: Dissolve this compound in the dialysis buffer to a final concentration (e.g., 30 µM) with a consistent percentage of DMSO (e.g., 1.5% v/v). Place this solution in the sample cell of the calorimeter, maintained at a constant temperature (e.g., 25°C).

-

Titration: Titrate the RMI core complex into the sample cell containing the this compound solution using a series of small injections.

-

Data Acquisition: Measure the heat changes associated with each injection.

-

Data Analysis: Analyze the integrated heat data using software like Origin, fitting it to a suitable binding model (e.g., single-site binding model) to determine the binding affinity and thermodynamic parameters.

Critical Caveat: Chemical Instability and PAINS Classification

A crucial finding for any researcher considering the use of this compound is its significant chemical instability.[1][2][4]

-

Decomposition: Studies have demonstrated that this compound rapidly decomposes in common aqueous buffers and even some organic solvents.[1][3][4]

-

Lack of Activity: More recent and comprehensive biophysical assays with this compound and its more stable analogues have shown no observable activity or binding to the FANCM-RMI target.[1][2][4]

-

PAINS Potential: Due to its indole-derived Mannich base scaffold and observed instability, this compound is suggested to be a Pan-Assay Interference Compound (PAINS).[1][2][3] The apparent biological activity initially observed is likely due to the non-specific, potentially toxic effects of its breakdown products.[1][4]

While initially promising as a tool compound for studying the Fanconi Anemia pathway, substantial evidence now indicates that this compound is chemically unstable and likely acts as a PAINS.[1][2][3][4] Any observed cellular activity should be interpreted with extreme caution, as it may arise from artifacts or the non-specific toxicity of its decomposition products rather than on-target inhibition.[1][4] Researchers are strongly advised to verify the chemical integrity of this compound in their specific assay conditions and to consider more stable and validated alternatives for studying the FANCM-RMI interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

The PIP-199 Controversy: A Case Study in Pan-Assay Interference Compounds (PAINS)

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The small molecule PIP-199 was initially heralded as a promising selective inhibitor of the FANCM-RMI protein-protein interaction, a key component of the Fanconi Anemia (FA) DNA repair pathway.[1][2] Subsequent research, however, revealed this compound to be a chemically unstable Mannich base that rapidly decomposes in aqueous solutions, rendering it an unreliable biological tool.[3][4][5] This guide provides a detailed technical analysis of the this compound controversy, offering insights into the identification of Pan-Assay Interference Compounds (PAINS) and emphasizing the critical importance of rigorous chemical characterization in drug discovery. We present a comprehensive overview of the experimental data, detailed protocols, and the underlying biochemical pathways to serve as an educational resource for researchers, scientists, and drug development professionals.

Introduction to PAINS Compounds

Pan-Assay Interference Compounds (PAINS) are molecules that yield false-positive results in high-throughput screening (HTS) assays.[6] Their apparent activity stems not from specific, targeted binding, but from a variety of non-specific mechanisms including chemical reactivity, aggregation, redox activity, and interference with assay technology (e.g., fluorescence).[7][8] The identification and flagging of PAINS are crucial for preventing the misdirection of significant resources toward non-viable lead candidates.[9][10] The story of this compound serves as a stark reminder of the deceptive nature of some HTS hits and underscores the necessity of early and thorough chemical validation.

The Initial Promise of this compound

This compound emerged from a high-throughput screen designed to identify inhibitors of the interaction between the Fanconi Anemia Complementation Group M (FANCM) protein and the RecQ-mediated genome instability (RMI) core complex.[2] This interaction is a critical node in the Fanconi Anemia DNA repair pathway, and its inhibition was proposed as a potential therapeutic strategy to sensitize chemoresistant tumors.[1]

The Fanconi Anemia Pathway and the FANCM-RMI Interaction

The Fanconi Anemia pathway is a crucial DNA repair mechanism, particularly for interstrand crosslinks.[6] Within this pathway, FANCM plays a pivotal role in recognizing DNA damage and recruiting other repair factors. The interaction between FANCM and the RMI complex is essential for the proper functioning of this repair process.[11][12]

Initial Screening and Hit Validation

This compound was identified through a fluorescence polarization (FP) based high-throughput screen. The initial hit was then subjected to a series of validation assays, including an orthogonal AlphaScreen (AS) assay and biophysical binding studies (Surface Plasmon Resonance and Isothermal Titration Calorimetry), which seemed to confirm its activity.[2]

The Unraveling of a Promising Lead: Chemical Instability

A subsequent, rigorous investigation into the chemical properties of this compound revealed its significant instability in aqueous solutions, a critical flaw for any compound intended for biological studies.[3][4][5]

Synthesis and Decomposition

The synthesis of this compound, a Mannich base, proved to be challenging, with the compound showing instability during purification.[8] Further studies demonstrated that this compound rapidly decomposes in common aqueous buffers and some organic solvents.[7][8] The primary degradation pathway involves the loss of the piperazine (B1678402) moiety, leading to the formation of a stable indolic nitrone and other byproducts.[8]

Quantitative Data on Instability and Lack of Binding

The following tables summarize the key quantitative findings that exposed the true nature of this compound.

Table 1: Initial Reported Activity of this compound

| Assay Type | Target/Interaction | Reported IC50 / Kd | Reference |

| AlphaScreen (AS) | RMI core complex/MM2 | 36 ± 10 µM | [2] |

| Fluorescence Polarization (FP) | RMI core complex/MM2 | 260 ± 110 µM | [2] |

| AlphaScreen (AS) Counterscreen | PriA/SSB | 450 ± 130 µM | [2] |

| Surface Plasmon Resonance (SPR) | RMI core complex | 3.4 ± 1.0 µM (Kd) | [2] |

Table 2: Re-evaluation of this compound and Analogue Activity

| Compound | Stability in Aqueous Buffer (pH 7.4) | FANCM-RMI Binding (FP Assay) | FANCM-RMI Binding (SPR Assay) | Reference |

| This compound | Immediate decomposition | No observable activity | No observable binding | [7][8] |

| Analogue 13a (non-hydroxylated) | Stable | No observable activity | No observable binding | [8] |

| Analogue 14 (2-naphthol isostere) | Stable | No observable activity | No observable binding | [8] |

The re-evaluation clearly demonstrated that neither the unstable this compound nor its more stable analogues possess any specific binding activity towards the intended FANCM-RMI target.[8] The initial positive results are therefore considered to be artifacts arising from the compound's instability and non-specific interactions of its degradation products.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of scientific findings. Below are summaries of the key experimental protocols used in the study of this compound.

High-Throughput Screening and Initial Validation (Voter et al., 2016)

-

Fluorescence Polarization (FP) Assay: This assay measured the disruption of the interaction between the RMI core complex and a FITC-labeled MM2 peptide. An increase in the polarization of the fluorescent signal indicated binding.[2]

-

AlphaScreen (AS) Assay: A proximity-based assay used to confirm hits from the primary screen. Donor and acceptor beads were brought into proximity by the RMI/MM2 interaction, generating a chemiluminescent signal. Inhibition of this interaction resulted in a loss of signal.[2]

-

Surface Plasmon Resonance (SPR): Used to measure the direct binding of this compound to the immobilized RMI core complex.[2]

-

Isothermal Titration Calorimetry (ITC): A technique to measure the heat changes upon binding of this compound to the RMI core complex in solution.[2]

Chemical Stability and Biophysical Re-evaluation (Wu et al., 2023)

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. static.igem.org [static.igem.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fanconi Anemia Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

PIP-199: A Case Study in Pan-Assay Interference Compounds (PAINS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and chemical biology, the identification of potent and selective small molecule inhibitors is paramount. However, the pathway to validating a true biological probe is fraught with potential pitfalls, one of the most significant being the deceptive activity of Pan-Assay Interference Compounds (PAINS). These molecules exhibit activity in a multitude of biochemical assays, not through specific interaction with the intended target, but via non-specific mechanisms that can mislead researchers and derail drug development programs. This guide provides a detailed technical examination of PIP-199, a compound once reported as a selective inhibitor of the RMI core complex/MM2 interaction, and its subsequent reclassification as a PAINS. Through a comprehensive analysis of its chemical instability, decomposition pathways, and biophysical evaluation, we will illustrate the critical importance of rigorous chemical validation for any potential therapeutic agent.

The Core of the Problem: Chemical Instability of this compound

This compound was initially identified as a selective inhibitor of the interaction between the RMI (RecQ-mediated genome instability protein) core complex and a peptide from FANCM (Fanconi anemia complementation group M) known as MM2, with a reported IC50 of 36 μM.[1] This interaction is crucial for the proper functioning of the Fanconi anemia DNA repair pathway, and its inhibition was considered a promising strategy for sensitizing resistant tumors to DNA crosslinking chemotherapeutics.[1][2] However, subsequent research, most notably the first published synthesis of this compound, revealed a critical flaw: the compound is highly unstable in common aqueous buffers and some organic solvents.[3][4][5][6][7]

The apparent biological activity of this compound is now understood to be a consequence of its rapid decomposition into a mixture of breakdown products. These degradation products are responsible for the non-specific effects observed in various assays, leading to the misinterpretation of this compound as a genuine inhibitor.[3][5] This inherent instability firmly places this compound and its indole-derived Mannich base scaffold into a new potential family of PAINS.[3][5][8]

Data Presentation

Table 1: Reported and Experimentally Determined Activity of this compound

| Assay Type | Reported IC50 | Experimentally Determined Activity | Reference |

| AlphaScreen Proximity Assay | 36 ± 10 μM | No observable activity in binding and competitive biophysical assays. | [9],[3][5] |

| Fluorescence Polarization (FP) Assay | 260 ± 110 μM | No convincing evidence of binding to RMI1/RMI2. | [9],[3] |

| Surface Plasmon Resonance (SPR) | Kd of 3.4 ± 1.0 μM | No convincing evidence of binding to RMI1/RMI2. | [9],[3] |

Table 2: Stability Analysis of this compound in Various Solvents

| Solvent | Stability | Observation | Reference |

| Aqueous Buffers | Unstable | Immediate and complete decomposition. | [3][4][5][6][7] |

| Methanol (CD3OD) | Unstable | Rapid decomposition observed by 1H NMR. | [3] |

| Chloroform (CDCl3) | Unstable | Rapid decomposition observed by 1H NMR. | [3] |

| Acetonitrile (B52724) (wet CD3CN) | Unstable | Rapid decomposition observed by 1H NMR. | [3] |

| DMSO-d6 | Stable | No decomposition observed by 1H NMR. | [3] |

| Ethyl Acetate | Stable | Compound remains stable when dissolved. | [3][6] |

Experimental Protocols

Synthesis of this compound

The first published synthesis of this compound was achieved through a one-pot Mannich reaction.[3]

Materials:

-

1-hydroxy-1H-indole-2-carbaldehyde

-

Formaldehyde (37% in H2O)

-

Ethanol

Procedure:

-

1-hydroxy-1H-indole-2-carbaldehyde (1 equivalent) and 1-(4-fluorophenyl)piperazine (1 equivalent) were dissolved in ethanol.

-

Formaldehyde (1 equivalent) was added to the solution.

-

The reaction mixture was stirred at room temperature for 1.5 hours.

-

The resulting precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a solid.

Stability Analysis

The stability of this compound was assessed using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS).[3]

NMR Stability Assay:

-

A sample of pure this compound was dissolved in the deuterated solvent of interest (e.g., CDCl3, CD3OD, wet CD3CN, DMSO-d6).

-

1H NMR spectra were acquired immediately after dissolution and monitored over time to observe any changes in the chemical shifts and peak integrations, which would indicate decomposition.

LCMS Decomposition Analysis:

-

A stock solution of this compound was prepared in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

-

The solution was immediately analyzed by reverse-phase LCMS.

-

The resulting chromatogram and mass spectra were analyzed to identify the parent compound and any degradation products based on their retention times and mass-to-charge ratios (m/z).[3]

Fluorescence Polarization (FP) Assay

A competitive FP assay was developed to quantify the binding of compounds to the FANCM-RMI interface.[10]

Materials:

-

Recombinant RMI1-RMI2 protein complex.

-

A fluorescently labeled peptide tracer derived from the MM2 binding motif (e.g., TMR-RaMM2).[10]

-

Test compounds (e.g., this compound and its analogues).

-

Assay buffer.

Procedure:

-

A solution containing the RMI1-RMI2 complex and the fluorescent tracer was prepared in the assay buffer.

-

The test compounds were serially diluted and added to the protein-tracer solution in a microplate.

-

The plate was incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well was measured using a plate reader equipped with appropriate excitation and emission filters.

-

A decrease in fluorescence polarization would indicate displacement of the tracer by the test compound, suggesting binding to the RMI complex. In the case of this compound and its stable analogues, no significant change in polarization was observed, indicating a lack of binding.[3]

Surface Plasmon Resonance (SPR) Assay

SPR was used as an orthogonal biophysical method to detect direct binding of this compound to the RMI complex.

Materials:

-

SPR instrument and sensor chip (e.g., CM5).

-

Recombinant RMI1-RMI2 protein complex.

-

Test compounds (e.g., this compound and its analogues).

-

Running buffer.

-

Immobilization buffer and reagents.

Procedure:

-

The RMI1-RMI2 complex was immobilized on the surface of the sensor chip using standard amine coupling chemistry.

-

A solution of the test compound was prepared in the running buffer at various concentrations.

-

The compound solutions were injected over the immobilized protein surface.

-

The change in the SPR signal (measured in response units, RU) was monitored in real-time. An increase in RU upon injection would indicate binding.

-

The sensor surface was regenerated between injections. For this compound and its analogues, no convincing evidence of binding was observed.[3]

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence polarization assay for screening FANCM-RMI inhibitors to target the alternative lengthening of telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]

PIP-199: A Critical Review of a Putative DNA Repair Pathway Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a promising selective inhibitor of the RecQ-mediated genome instability protein (RMI) core complex/MM2 interaction, PIP-199 garnered attention for its potential to sensitize resistant tumors to DNA crosslinking chemotherapeutics. The target of this compound, the Fanconi anemia complementation group M protein (FANCM)-RMI interaction, is a critical component of the Fanconi Anemia (FA) DNA repair pathway. The induction of this pathway is a known mechanism by which tumors develop resistance to chemotherapy.[1] However, recent comprehensive studies have brought the utility of this compound as a specific biological tool into question, revealing significant chemical instability and suggesting its classification as a Pan-Assay Interference Compound (PAINS). This guide provides a thorough technical overview of this compound, from its initial promise to the critical findings that have reshaped our understanding of its activity.

The FANCM-RMI Interaction in the Fanconi Anemia Pathway

The Fanconi Anemia pathway is a crucial DNA repair mechanism responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key event in this pathway is the interaction between the FANCM protein and the RMI core complex. FANCM recognizes the damaged DNA and recruits the RMI complex, which is essential for the proper execution of the repair process. Disrupting the FANCM-RMI interaction has been shown to sensitize cells to DNA crosslinking agents, making it an attractive target for cancer therapy.[1]

Caption: Proposed mechanism of this compound in the Fanconi Anemia DNA repair pathway.

Initial Identification of this compound as a FANCM-RMI Inhibitor

This compound was first identified through a high-throughput screening campaign aimed at discovering small molecule inhibitors of the RMI core complex/MM2 interaction. This screening identified this compound as a selective inhibitor with a reported half-maximal inhibitory concentration (IC50) of 36 µM.[1] This initial finding suggested that this compound could serve as a valuable chemical probe to study the FA pathway and as a potential lead compound for the development of novel cancer therapeutics.

Re-evaluation of this compound: Chemical Instability and Lack of Efficacy

More recent and in-depth investigations into the properties of this compound have revealed that the compound is chemically unstable under common experimental conditions. A 2023 study reported the first published synthesis of this compound and demonstrated that it rapidly decomposes in aqueous buffers and some organic solvents.[2][3][4][5] The primary degradation pathway involves the loss of the piperazine (B1678402) moiety, leading to the formation of a stable indolic nitrone and other byproducts.[6]

Crucially, this study found that neither purified this compound nor its more hydrolytically stable analogues exhibited any observable activity in binding and competitive biophysical assays for the FANCM-RMI interaction.[2][3][4] This evidence strongly suggests that the initially reported biological activity of this compound is not due to the specific inhibition of the FANCM-RMI interaction but rather is likely a result of the non-specific toxicity of its breakdown products.[2][3][4] Consequently, this compound has been proposed to be a member of a new family of Pan-Assay Interference Compounds (PAINS), which are known to produce false-positive results in high-throughput screens.[2][4]

Data Summary Tables

Table 1: Reported Inhibitory Activity of this compound

| Assay Type | Target | Reported IC50 (µM) | Reference |

| High-Throughput Screen | RMI core complex/MM2 interaction | 36 | [1] |

| Biophysical Assays (re-evaluation) | FANCM-RMI interaction | No observable activity | [2][3][4] |

Table 2: Chemical Stability of this compound

| Solvent/Buffer | Stability | Observation | Reference |

| Aqueous Buffers (common) | Unstable | Rapid decomposition | [2][3][4] |

| Some Organic Solvents | Unstable | Rapid decomposition | [2][3][4] |

| DMSO-d6 | Stable | Suitable for NMR analysis | [7] |

| Ethyl acetate | Stable | [7] |

Experimental Protocols

Synthesis of this compound

The first published synthesis of this compound was achieved through a one-pot reaction.[7]

-

Materials: 1-hydroxy-2-phenyl-1H-indole, 4-(pyridin-4-yl)piperazine, and formaldehyde (B43269).

-

Procedure:

-

A solution of 1-hydroxy-2-phenyl-1H-indole, 4-(pyridin-4-yl)piperazine, and formaldehyde is stirred in a suitable solvent (e.g., ethanol) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated. Due to its instability on silica (B1680970) gel, purification is achieved through a precipitation protocol rather than column chromatography.[7]

-

The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy in DMSO-d6.[7]

-

Stability Testing of this compound

The chemical stability of this compound was assessed in various solvents and aqueous buffers.[7]

-

NMR Stability Assay:

-

A stock solution of this compound is prepared in a stable solvent (e.g., DMSO-d6).

-

Aliquots of the stock solution are added to different deuterated NMR solvents (e.g., CDCl3, CD3OD, wet CD3CN) and aqueous buffers (e.g., phosphate, HEPES, Tris).

-

1H NMR spectra are acquired at different time points to monitor the decomposition of this compound.

-

-

LC-MS Analysis of Decomposition:

-

This compound is incubated in the buffer of interest.

-

At various time intervals, aliquots are taken and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.

-

FANCM-RMI Interaction Assays

This assay was used in the initial high-throughput screening to identify inhibitors of the FANCM-RMI interaction.

-

Principle: The binding of a small, fluorescently labeled peptide (derived from FANCM's MM2 domain) to the larger RMI protein complex results in a slower tumbling rate and an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.

-

Protocol:

-

A fluorescently labeled MM2 peptide is incubated with the RMI core complex in an appropriate assay buffer.

-

Test compounds (including this compound) are added to the wells of a microplate.

-

The fluorescence polarization is measured using a plate reader.

-

A decrease in polarization indicates inhibition of the protein-protein interaction.

-

SPR was used in the re-evaluation studies to directly measure the binding of this compound to the RMI complex.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip.

-

Protocol:

-

The RMI core complex is immobilized on an SPR sensor chip.

-

Solutions of this compound at various concentrations are flowed over the chip surface.

-

The binding and dissociation of this compound to the immobilized RMI complex are monitored in real-time by detecting changes in the SPR signal.

-

The resulting sensorgrams are analyzed to determine binding kinetics and affinity. The re-evaluation studies showed no observable binding of this compound to the RMI complex.[2][3][4]

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis, stability testing, and activity re-evaluation of this compound.

Conclusion

While this compound was initially reported as a promising inhibitor of the FANCM-RMI interaction for potentiating cancer chemotherapy, subsequent rigorous investigation has demonstrated its chemical instability and lack of specific biological activity. The apparent cellular effects of this compound are likely attributable to the non-specific toxicity of its degradation products. This case highlights the critical importance of thorough chemical and biophysical validation of small molecule probes in biological research. For researchers in the field of DNA repair and drug development, the story of this compound serves as a cautionary tale and underscores the need for stable, well-characterized tool compounds to ensure the reliability and reproducibility of scientific findings. Future efforts to target the FANCM-RMI interaction will require the discovery of new, stable chemical entities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. chemrxiv.org [chemrxiv.org]

Initial Studies on PIP-199 for Sensitizing Chemoresistant Tumors: A Critical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PIP-199 emerged from initial high-throughput screening as a promising small molecule inhibitor targeting the Fanconi Anemia (FA) DNA repair pathway, a critical mechanism implicated in tumor resistance to DNA crosslinking chemotherapeutics. The compound was identified as an inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and a peptide from the Fanconi Anemia complementation group M protein (FANCM), referred to as MM2. The therapeutic hypothesis was that by disrupting this interaction, this compound could block the FA pathway, thereby re-sensitizing chemoresistant tumors to existing cancer therapies. However, subsequent investigations have revealed significant liabilities of this compound, namely its chemical instability and classification as a Pan-Assay Interference Compound (PAINS). This guide provides an in-depth overview of the initial studies on this compound, including the experimental data and protocols, while critically contextualizing these findings in light of its recently discovered chemical instability.

The Fanconi Anemia Pathway and Chemoresistance

The Fanconi Anemia (FA) pathway is a crucial DNA repair mechanism, particularly for resolving interstrand crosslinks (ICLs) caused by DNA crosslinking agents used in chemotherapy (e.g., cisplatin, mitomycin C). Upregulation or reactivation of the FA pathway is a common mechanism by which tumors develop resistance to these therapies. A key interaction within this pathway occurs between the FANCM protein and the RMI core complex. Disrupting this interaction has been proposed as a therapeutic strategy to overcome chemoresistance.

Signaling Pathway: Proposed Mechanism of this compound Action

The following diagram illustrates the intended target of this compound within the FA DNA repair pathway.

Initial Identification and Biophysical Characterization of this compound

This compound was identified through a high-throughput screening of 74,807 small molecules using a fluorescence polarization (FP) assay designed to detect inhibitors of the RMI core complex/MM2 peptide interaction.

Quantitative Data from Initial Studies

The following tables summarize the key quantitative data from the initial biophysical characterization of this compound. It is crucial to interpret this data with the understanding that the compound's instability may have influenced the results.

| Assay Type | Target | Result (IC50) | Reference |

| Fluorescence Polarization | RMI core complex/MM2 | 36 ± 10 µM | |

| Orthogonal Proximity Assay | RMI core complex/MM2 | 260 ± 110 µM | |

| PriA/SSBct AS (Control) | PriA/SSBct | 450 ± 130 µM |

Table 1: In Vitro Inhibition Data for this compound

| Biophysical Method | Interacting Partners | Dissociation Constant (Kd) | Reference |

| Surface Plasmon Resonance (SPR) | This compound and RMI core complex | Not explicitly stated, but direct binding was confirmed. | |

| Isothermal Titration Calorimetry (ITC) | This compound and RMI core complex | 3.4 ± 1.0 µM |

Table 2: Binding Affinity Data for this compound with the RMI Core Complex

Experimental Protocols from Initial Studies

The following are summaries of the key experimental methodologies employed in the initial characterization of this compound.

High-Throughput Fluorescence Polarization Assay

-

Principle: This assay measures the change in polarization of fluorescently labeled MM2 peptide upon binding to the RMI core complex. Small molecules that disrupt this interaction lead to a decrease in fluorescence polarization.

-

Protocol Outline:

-

A fluorescently labeled MM2 peptide is incubated with the RMI core complex.

-

Test compounds (like this compound) are added to the mixture.

-

The fluorescence polarization is measured.

-

A decrease in polarization indicates inhibition of the protein-peptide interaction.

-

Surface Plasmon Resonance (SPR)

-

Principle: SPR detects the binding of an analyte (this compound) to a ligand (RMI core complex) immobilized on a sensor chip by measuring changes in the refractive index at the surface.

-

Protocol Outline:

-

The RMI core complex was immobilized on a sensor chip via amine coupling.

-

This compound was serially diluted and injected over the chip surface.

-

Binding was detected as a change in the resonance angle.

-

Kinetic parameters (ka, kd) and the dissociation constant (Kd) were calculated using a Langmuir kinetic model.

-

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

-

Protocol Outline:

-

The RMI core complex was titrated into a solution containing this compound.

-

The heat change upon each injection was measured.

-

The resulting data was fitted to a single-site binding model to determine the Kd.

-

Experimental Workflow Diagram

Therapeutic Potential of FANCM-RMI Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fanconi Anemia, complementation group M (FANCM) protein, in complex with the RecQ-mediated genome instability proteins (RMI1 and RMI2), forms a critical nexus in the DNA damage response (DDR). This interaction is integral to the function of the BLM-TOP3A-RMI (BTR) "dissolvasome" complex, which plays a crucial role in resolving DNA recombination intermediates and maintaining genomic stability.[1][2] Notably, the FANCM-RMI interaction has emerged as a compelling therapeutic target, particularly in cancers that rely on the Alternative Lengthening of Telomeres (ALT) pathway for survival.[3][4][5] This guide provides an in-depth technical overview of the therapeutic potential of inhibiting the FANCM-RMI complex, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular and experimental logic.

The FANCM-RMI Signaling Axis

FANCM acts as a scaffold protein, recruiting the BTR complex to sites of DNA damage, such as stalled replication forks and interstrand crosslinks (ICLs).[1][6] The interaction is mediated by the MM2 domain of FANCM, which binds to a hydrophobic pocket on the RMI1/RMI2 heterodimer.[1][2] This recruitment is essential for the dissolvasome's function in suppressing sister chromatid exchange (SCE) and processing Holliday junction intermediates.[1][2] In ALT-positive cancers, which constitute 10-15% of all cancers, the FANCM-RMI interaction is critical for managing the high levels of replication stress at telomeres, making its inhibition selectively lethal to these cancer cells.[3][4][7]

Caption: FANCM recruits the BLM dissolvasome via RMI to sites of DNA damage.

Quantitative Data on FANCM-RMI Inhibition

Recent research has led to the development of potent peptide inhibitors that disrupt the FANCM-RMI interaction.[8][9][10][11][12][13] The binding affinities and inhibitory concentrations of these peptides have been characterized, providing a quantitative basis for their therapeutic potential.

| Inhibitor | Type | Target | KD (nM) | IC50 (nM) | Reference(s) |

| Peptide Mimic of FANCM (MM2) | Linear Peptide | RMI1/RMI2 | ≤4.5 | - | [14] |

| Cyclic Peptide Hits | Cyclic Peptide | RMI1/RMI2 | 4 - 37 | 24 - 155 | [8][10][11] |

| Potent Cyclic Peptides | Cyclic Peptide | RMI1/RMI2 | 2 - 10 | 54 - 104 | [9][13] |

| tP4-CPP12 | Cell-penetrating Peptide Conjugate | RMI1/RMI2 | - | - | [12] |

Experimental Protocols

The study of FANCM-RMI inhibition relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

This assay is used to quantify the disruption of the FANCM-RMI interaction by competitive inhibitors.[7]

Caption: Workflow for a competitive fluorescence polarization assay.

Methodology:

-

Reagent Preparation:

-

Purify recombinant RMI1/RMI2 complex.

-

Synthesize and label a peptide derived from the FANCM MM2 binding motif with a fluorophore (e.g., TMR-RaMM2) to create a tracer.[7]

-

Prepare a dilution series of the test inhibitor.

-

-

Assay Plate Setup:

-

In a microplate, add a fixed concentration of the RMI1/RMI2 complex and the fluorescent tracer to each well.

-

Add varying concentrations of the test inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no RMI complex (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.

-

Co-immunoprecipitation (Co-IP) to Validate In-Cell Interaction

This technique is used to confirm that the FANCM-RMI interaction occurs within cells and can be disrupted by inhibitors.

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Harvest the cells and lyse them in a buffer that preserves protein-protein interactions (e.g., a non-denaturing lysis buffer containing protease and phosphatase inhibitors).

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to one of the proteins in the complex (e.g., anti-FANCM or anti-RMI1).

-

Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against the other protein in the complex (e.g., probe with anti-RMI1 if FANCM was immunoprecipitated) to detect the co-precipitated protein.

-

Sister Chromatid Exchange (SCE) Assay

This assay measures the frequency of exchanges between sister chromatids, a hallmark of genomic instability that is suppressed by a functional FANCM-RMI complex.[1]

Methodology:

-

Cell Culture and Labeling:

-

Culture cells (e.g., DT40 chicken lymphoma cells) for two cell cycles in the presence of bromodeoxyuridine (BrdU).

-

-

Mitotic Arrest:

-

Treat the cells with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

-

-

Chromosome Spreading:

-

Harvest the cells, treat them with a hypotonic solution to swell the cells, and fix them.

-

Drop the fixed cells onto microscope slides to spread the chromosomes.

-

-

Differential Staining:

-

Stain the chromosomes with a fluorescent dye (e.g., Hoechst 33258) followed by Giemsa staining. This differentially stains the sister chromatids based on the incorporation of BrdU.

-

-

Microscopy and Analysis:

-

Visualize the metaphase spreads under a microscope.

-

Count the number of SCEs per cell. An increase in SCEs in cells treated with an inhibitor or with mutations in FANCM or RMI indicates a disruption of the complex's function.[1]

-

Logical Framework for Therapeutic Development

The development of FANCM-RMI inhibitors as cancer therapeutics follows a logical progression from target validation to preclinical evaluation.

Caption: Logical progression for developing FANCM-RMI inhibitors.

Conclusion and Future Directions

The inhibition of the FANCM-RMI protein-protein interaction represents a promising therapeutic strategy, particularly for ALT-positive cancers. The development of potent and specific inhibitors, validated through robust biochemical and cellular assays, has provided a strong foundation for further preclinical and clinical investigation. Future efforts will likely focus on the development of small-molecule inhibitors with improved pharmacological properties and the exploration of FANCM-RMI inhibition in combination with other DNA damage response inhibitors to overcome therapeutic resistance. The synthetic lethal relationship between FANCM and other DNA repair proteins, such as BRCA1, also suggests that the therapeutic application of FANCM-RMI inhibitors may extend beyond ALT-positive cancers.[15][16]

References

- 1. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]

- 5. tandfonline.com [tandfonline.com]

- 6. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 7. Fluorescence polarization assay for screening FANCM-RMI inhibitors to target the alternative lengthening of telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Potent Cyclic Peptide Inhibitors Disrupt the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell-Active Peptide Inhibitors of the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Targeting FANCM using the antisense oligonucleotides to treat the ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

Methodological & Application

Cautionary Application Note for the Use of PIP-199 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIP-199 was first identified as a selective inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and its binding partner MM2 on the Fanconi anemia complementation group M protein (FANCM).[1][2] This interaction is a critical component of the Fanconi Anemia (FA) DNA repair pathway, which is often implicated in tumor resistance to DNA crosslinking chemotherapeutics.[1][3] The initial interest in this compound stemmed from its potential to sensitize chemoresistant tumors to existing cancer therapies. However, recent studies have brought to light significant concerns regarding the chemical stability and biological activity of this compound, classifying it as a pan-assay interference compound (PAINS).[3][4][5][6] This document provides a summary of the initial findings, details the critical issues of chemical instability, and offers protocols to assess compound stability, urging researchers to exercise extreme caution when considering the use of this compound or structurally similar molecules in biological assays.

Originally Reported Activity of this compound

This compound was initially reported to selectively inhibit the RMI core complex/MM2 interaction with a half-maximal inhibitory concentration (IC50) of 36 µM.[1] The compound was identified through a high-throughput screening campaign and was suggested to have potential as a tool compound for studying the FA DNA repair pathway and as a lead for developing new strategies to combat chemoresistance in tumors.[2]

Critical Issue: Chemical Instability and Pan-Assay Interference

Recent comprehensive studies have demonstrated that this compound, a Mannich base, is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[4][5][6] This inherent instability casts significant doubt on its utility as a specific biological tool. Key findings from these studies include:

-

Rapid Decomposition: this compound was found to decompose immediately in aqueous solutions.[4][5][6]

-

Lack of Specific Binding: Subsequent biophysical and competitive binding assays showed no observable activity of either this compound or its more hydrolytically stable analogs against the FANCM-RMI interaction.[3][4][6]

-

Pan-Assay Interference Compound (PAINS): The nonspecific cellular activity initially observed is now believed to be a result of the nonspecific toxicity of its breakdown products.[3][4][6] Compounds like this compound that appear to be active in many different assays due to nonspecific interactions or chemical reactivity are known as PAINS.

Data Presentation: A Tale of Two Findings

The following tables summarize the conflicting quantitative data reported for this compound, highlighting the discrepancy between the initial findings and the more recent, in-depth analyses.

Table 1: Initially Reported In Vitro Activity of this compound

| Assay Type | Target | IC50 (µM) | Reference |

| Fluorescence Polarization (FP) Assay | RMI core complex/MM2 interaction | 36 ± 10 | [2] |

| AlphaScreen (AS) Assay | RMI core complex/MM2 interaction | 260 ± 110 (repurchased) | [2] |

| Isothermal Titration Calorimetry (ITC) | This compound binding to RMI core complex | Kd = 3.4 ± 1.0 | [2] |

| Surface Plasmon Resonance (SPR) | This compound binding to RMI core complex | Kd = 3.4 ± 1.0 | [2] |

Table 2: Re-evaluation of this compound Activity

| Assay Type | Finding | Reference |

| Chemical Stability Assays (NMR, LCMS) | Immediate decomposition in aqueous buffers | [4][5][6] |

| Binding and Competitive Biophysical Assays | No observable activity for FANCM-RMI | [3][4][6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the originally proposed mechanism of action for this compound and a general workflow for assessing compound stability.

Caption: Proposed mechanism of this compound in the Fanconi Anemia pathway.

Caption: A generalized workflow for evaluating compound stability.

Protocols for Assessing Compound Stability

Given the critical instability of this compound, providing a protocol for its use in biological assays would be irresponsible. Instead, the following protocols are provided to guide researchers in assessing the chemical stability of any small molecule inhibitor before its use in in vitro assays.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Based Stability Assay

Objective: To determine the stability of a test compound in a relevant assay buffer over time.

Materials:

-

Test compound (e.g., this compound)

-

Assay buffer of interest (e.g., PBS, cell culture medium)

-

LC-MS system

-

Appropriate solvents for LC-MS (e.g., acetonitrile, water with 0.1% formic acid)

-

Incubator or water bath at the desired assay temperature (e.g., 37°C)

Procedure:

-

Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., DMSO).

-

Dilute the stock solution into the assay buffer to the final desired concentration.

-

Immediately take a time zero (T=0) sample and inject it into the LC-MS system to obtain an initial chromatogram and mass spectrum of the parent compound.

-

Incubate the remaining solution at the desired temperature.

-

Take aliquots at various time points (e.g., 1, 4, 8, 24 hours).

-

Analyze each aliquot by LC-MS.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates decomposition.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Stability Assessment

Objective: To structurally characterize the stability of a test compound and identify potential degradation products.

Materials:

-

Test compound

-

Deuterated assay buffer (e.g., D2O-based PBS)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Dissolve the test compound in the deuterated assay buffer.

-

Acquire an initial 1H NMR spectrum at time zero (T=0).

-

Incubate the NMR tube at the desired temperature.

-

Acquire subsequent 1H NMR spectra at various time points.

-